(R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (R)-alpha-(2-thiophenylmethyl)-proline-HCl
This compound belongs to a class of molecules that contain a thiophene ring, which is known to interact with various biological targets
Mode of Action
The exact mode of action of (R)-alpha-(2-thiophenylmethyl)-proline-HCl
Compounds containing a thiophene ring are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways . The specific mode of action of this compound would depend on its primary targets.
Biochemical Pathways
The biochemical pathways affected by (R)-alpha-(2-thiophenylmethyl)-proline-HCl
Thiophene-containing compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The specific pathways affected by this compound would depend on its primary targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-alpha-(2-thiophenylmethyl)-proline-HCl
The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes that can facilitate its absorption and distribution, or its metabolism and excretion .
Result of Action
The molecular and cellular effects of (R)-alpha-(2-thiophenylmethyl)-proline-HCl
Thiophene-containing compounds have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its primary targets, mode of action, and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of (R)-alpha-(2-thiophenylmethyl)-proline-HCl
can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or ions that can interact with the compound, and the presence of enzymes that can metabolize the compound
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include compounds with a thiophene ring, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been used in various studies, and their effects can change over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives have been studied in animal models, and their effects can vary with dosage . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins . This can influence the compound’s localization or accumulation within cells and tissues .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles within cells . This can be influenced by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2R)-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTYNPDBAZHCMT-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CS2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.